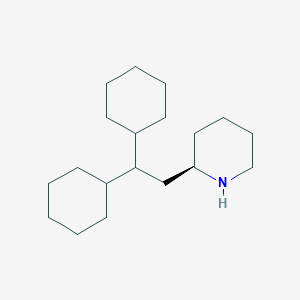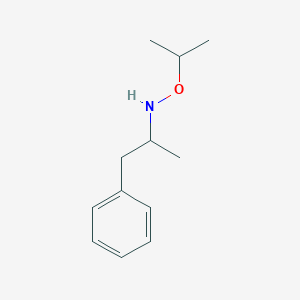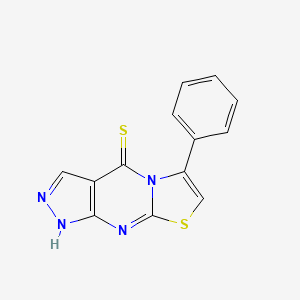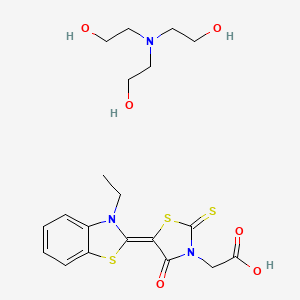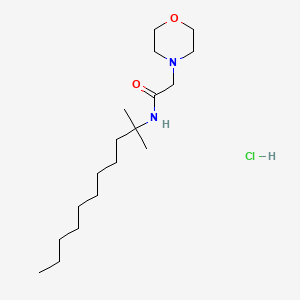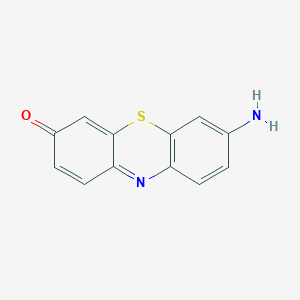
Thionolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thionolin is a chemical compound known for its unique properties and applications in various fields. It is primarily used as an analytical reagent due to its ability to undergo specific redox reactions. This compound has been studied extensively for its potential in detecting and titrating various ions in solution.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thionolin can be synthesized through a series of chemical reactions involving the halogenation of precursor compounds. The process typically involves the use of chlorine or bromine water in ethanolic solution, which converts the precursor into tetrahalogenated products .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using controlled reaction conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the halogenation reaction.
Analyse Chemischer Reaktionen
Types of Reactions: Thionolin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to changes in its redox potential.
Reduction: It can also be reduced, which is useful in analytical applications.
Substitution: Halogenation reactions are common, where chlorine or bromine atoms are introduced into the molecule.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as chlorine or bromine water.
Reduction: Reducing agents like Sn2+, Ti3+, and Cr2+ are used in the presence of this compound.
Substitution: Halogenation is carried out using chlorine or bromine in ethanolic solution.
Major Products Formed:
Tetrahalogenated Products: Formed during halogenation reactions.
Redox Products: Various oxidation and reduction products depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Thionolin has a wide range of applications in scientific research, including:
Chemistry: Used as an analytical reagent for detecting and titrating ions such as Sn2+, Ti3+, and Cr2+.
Medicine: Investigated for its potential use in diagnostic assays.
Industry: Utilized in industrial processes requiring precise ion detection and titration.
Wirkmechanismus
Thionolin exerts its effects through specific redox reactions. It can undergo oxidation and reduction, which makes it useful for detecting and titrating various ions. The molecular targets include ions such as Sn2+, Ti3+, and Cr2+, and the pathways involved are primarily redox reactions .
Vergleich Mit ähnlichen Verbindungen
Thionin: Another compound with antimicrobial properties, found in plants.
Methylene Blue: A compound with similar redox properties used in various applications.
Uniqueness: Thionolin is unique due to its specific redox potential and its ability to selectively detect and titrate certain ions in the presence of others. This makes it particularly valuable in analytical chemistry .
Eigenschaften
CAS-Nummer |
3773-36-2 |
|---|---|
Molekularformel |
C12H8N2OS |
Molekulargewicht |
228.27 g/mol |
IUPAC-Name |
7-aminophenothiazin-3-one |
InChI |
InChI=1S/C12H8N2OS/c13-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)14-9/h1-6H,13H2 |
InChI-Schlüssel |
OBSWMVCSYZHGIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N)SC3=CC(=O)C=CC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



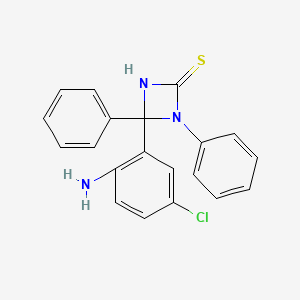
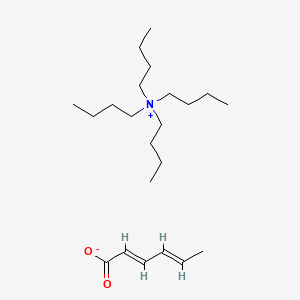
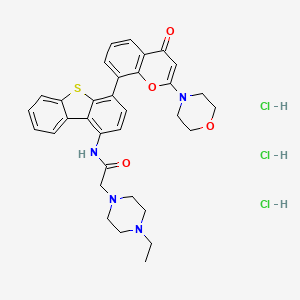
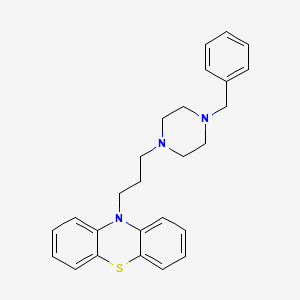

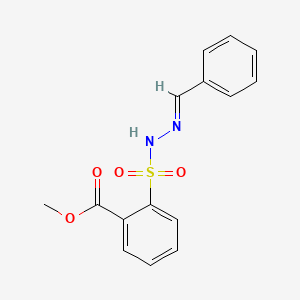
![4-amino-5-chloro-N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-(2-hydroxyethoxy)benzamide](/img/structure/B12721670.png)
